molecular formula C8H7N3OS B8353274 2-(1-methyl-1H-pyrazol-3-yl)thiazole-5-carbaldehyde

2-(1-methyl-1H-pyrazol-3-yl)thiazole-5-carbaldehyde

Cat. No. B8353274
M. Wt: 193.23 g/mol
InChI Key: QBGLTDMTIULLLX-UHFFFAOYSA-N
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Patent
US09199975B2

Procedure details

2-(1H-pyrazol-3-yl)thiazole-5-carbaldehyde (0.25 g, 1.3 mmol) was dissolved in DMF (5 mL) and iodomethane (0.26 mL, 4.1 mmol) and potassium carbonate (0.6 g, 4.1 mmol) were added. The reaction was stirred for 3 h at room temperature until the reaction was deemed complete by TLC (80% EtOAc\hexane). The reaction was poured into ice water (50 mL), and the aqueous layer was extracted with ethyl acetate (2×50 mL). The organic layers were combined, washed with brine, dried over sodium sulfate, and concentrated under vacuum to afford 2-(1-methyl-1H-pyrazol-3-yl)thiazole-5-carbaldehyde as a yellow solid (0.1 g, 38% yield). 1H-NMR (DMSO-d6): δ 10.0 (s, 1H) 8.60 (s, 1H). 8.50 (s, 1H), 8.05 (s, 1H), 3.89 (s, 3H); LC-MS m/z calcd for [M+H]+, 194.03. found, 194.1.
Name
2-(1H-pyrazol-3-yl)thiazole-5-carbaldehyde
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][C:3]([C:6]2[S:7][C:8]([CH:11]=[O:12])=[CH:9][N:10]=2)=[N:2]1.IC.[C:15](=O)([O-])[O-].[K+].[K+].CCOC(C)=O.CCCCCC>CN(C=O)C>[CH3:15][N:1]1[CH:5]=[CH:4][C:3]([C:6]2[S:7][C:8]([CH:11]=[O:12])=[CH:9][N:10]=2)=[N:2]1 |f:2.3.4,5.6|

Inputs

Step One
Name
2-(1H-pyrazol-3-yl)thiazole-5-carbaldehyde
Quantity
0.25 g
Type
reactant
Smiles
N1N=C(C=C1)C=1SC(=CN1)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.26 mL
Type
reactant
Smiles
IC
Name
Quantity
0.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCC
Step Four
Name
ice water
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 h at room temperature until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1N=C(C=C1)C=1SC(=CN1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 39.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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